4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide
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Overview
Description
4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrrolidine moiety, and a benzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the piperazine and pyrrolidine intermediates, followed by their coupling with the benzamide group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical products with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide include other benzamide derivatives and compounds with piperazine or pyrrolidine moieties. Examples include:
- N-(2-fluorophenyl)-4-(4-piperazinyl)benzamide
- 4-(2-pyridin-3-ylcyclopropanecarbonyl)piperazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to interact with a unique set of molecular targets and exhibit distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C36H37FN6O6 |
---|---|
Molecular Weight |
668.7 g/mol |
IUPAC Name |
4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide |
InChI |
InChI=1S/C36H37FN6O6/c37-31-20-27(40-36(48)30-21-29(30)25-2-1-12-38-22-25)6-3-26(31)23-39-35(47)24-4-7-28(8-5-24)41-13-15-42(16-14-41)32(44)11-18-49-19-17-43-33(45)9-10-34(43)46/h1-10,12,20,22,29-30H,11,13-19,21,23H2,(H,39,47)(H,40,48) |
InChI Key |
ZIJGVXBDFVHKQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O |
Origin of Product |
United States |
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